3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide
Description
The exact mass of the compound 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is 410.07422 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWAEZNJKNSQRG-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including a pyrazole ring and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H25BrN6O3 |
| Molecular Weight | 621.5 g/mol |
| CAS Number | 882046-73-3 |
| IUPAC Name | N-[2-[(4-bromophenyl)carbamoyl]phenyl]-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |
Pharmacological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The specific activities of 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide are summarized below:
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide were tested in carrageenan-induced edema models, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may exert similar effects, potentially through inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Research on related pyrazole compounds has indicated promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
The exact mechanism of action for 3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory responses or cancer progression. This interaction may lead to the modulation of various signaling pathways critical for cellular homeostasis .
Case Studies and Research Findings
A review of literature reveals several case studies where similar pyrazole derivatives exhibited significant biological activities:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using animal models. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
- Anticancer Research : Investigations into pyrazole derivatives revealed their ability to induce apoptosis in cancer cell lines through activation of caspases and downregulation of anti-apoptotic proteins .
- Antimicrobial Efficacy : Pyrazole derivatives were tested against various microbial strains, showing significant inhibition rates compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
